1-(1-AZOCANYL)-2-(2-THIENYL)-1-ETHANONE
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Overview
Description
1-(1-AZOCANYL)-2-(2-THIENYL)-1-ETHANONE is a synthetic organic compound characterized by the presence of an azocanyl group and a thienyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-AZOCANYL)-2-(2-THIENYL)-1-ETHANONE typically involves the following steps:
Formation of the Azocanyl Group: This can be achieved through the reaction of an appropriate amine with a diazonium salt under controlled conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction with a suitable thiophene derivative.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-AZOCANYL)-2-(2-THIENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(1-AZOCANYL)-2-(2-THIENYL)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-AZOCANYL)-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene itself, benzothiophene, and dibenzothiophene.
Azocanyl Compounds: Compounds containing the azocanyl group, such as azocane derivatives.
Uniqueness: 1-(1-AZOCANYL)-2-(2-THIENYL)-1-ETHANONE is unique due to the combination of the azocanyl and thienyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(azocan-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c15-13(11-12-7-6-10-16-12)14-8-4-2-1-3-5-9-14/h6-7,10H,1-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBPFUUAYJAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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